Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a compound classified under the category of pyrazolopyridines, which are organic compounds featuring a fused pyrazole and pyridine structure. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug development.
The synthesis of ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate can be achieved through various methods. One notable approach involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline in the presence of a catalyst, such as acid sulfate. The reaction typically occurs at room temperature in ethanol as a solvent, yielding the desired product after filtration and recrystallization .
The general procedure can be summarized as follows:
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate features a unique molecular structure characterized by its fused ring system. The InChI key for this compound is AVYQUJPXOZPFCU-UHFFFAOYSA-N, and its SMILES notation is CCOC(=O)C1=NNC2=C1N=CC=C2 . The compound's structure consists of:
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate can participate in various chemical reactions typical for heterocyclic compounds. These include:
Such reactions are essential for modifying the compound to enhance its biological activity or to create derivatives that may possess improved pharmacological properties.
The mechanism of action for ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate primarily involves its interaction with biological targets relevant to pharmacological activity. It is suggested that compounds within this class may act as inhibitors of enzymes like phosphodiesterases, which play crucial roles in cellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) . This action can influence various physiological processes, including those related to mood regulation and inflammation.
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate exhibits several notable physical and chemical properties:
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate has significant potential in scientific research and medicinal chemistry. Its derivatives may be explored for:
The structural distinction between pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine lies in the fusion pattern of the pyrazole and pyridine rings. In pyrazolo[4,3-b]pyridine (the subject of this review), the pyrazole nitrogen atoms are positioned at N1 (pyrrole-like) and N2 (pyridine-like), with fusion occurring between pyrazole positions 4/5 and pyridine positions b/c. Early medicinal chemistry efforts prioritized pyrazolo[3,4-b]pyridines due to synthetic accessibility, but the discovery of pyrazolo[4,3-b]pyridine's unique bioactivity profile spurred dedicated research in the 2000s. A pivotal advancement was the identification of ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate derivatives as A1-adenosine receptor (A1AR) ligands with high selectivity over A2A and A3 subtypes, enabling targeted central nervous system modulation without off-target effects [3]. Concurrently, synthetic innovations like AC-SO₃H-catalyzed cyclization (yields: 80–85%, purity: >98% HPLC) enabled efficient gram-scale production of the core scaffold [1].
Table 1: Key Developments in Pyrazolopyridine Chemistry
| Time Period | Research Focus | Significant Achievement | Biological Relevance |
|---|---|---|---|
| 1990s–2000s | Pyrazolo[3,4-b]pyridine optimization | Development of zaleplon analogs | GABAA receptor modulation for sedation |
| 2000–2010 | A1AR ligand discovery | 4-Amino-1-(2-chloro-2-phenylethyl) derivatives | High A1AR affinity/selectivity [3] |
| 2010–Present | Kinase inhibitor applications | Ethyl ester derivatization for JAK/FLT3 inhibition | Anticancer drug intermediates [1] |
| 2015–Present | Synthetic methodology | AC-SO₃H-catalyzed cyclization (80–85% yield) | Gram-scale production [1] |
Regioisomerism critically governs the pharmacological behavior of pyrazolopyridines. Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate exists predominantly in the 1H-tautomeric form (95% abundance), characterized by a hydrogen bond donor (N1-H) and an acceptor (N2) within the fused ring system. This contrasts with the 2H-tautomer, where hydrogen bonding capacity is inverted. X-ray crystallography confirms the 1H-tautomer’s planarity (bond lengths: N–N = 1.34 Å, C–N = 1.40 Å), which facilitates optimal ATP-binding site interactions in kinases [1]. The 1H configuration enables bidentate hydrogen bonding with kinase hinge regions, a feature exploited in inhibitors targeting CDK2 (IC50: 0.45 μM) and FLT3 [1] [4]. Furthermore, the 1H-tautomer’s electronic profile enhances electrophilic substitution at position 3, enabling C–C bond formation for derivatization, whereas the 2H-tautomer favors nucleophilic attacks at position 5.
Table 2: Tautomeric Influence on Molecular Properties
| Property | 1H-Tautomer | 2H-Tautomer | Bioactivity Impact |
|---|---|---|---|
| Hydrogen bonding | Donor: N1-HAcceptor: N2 | Donor: N2-HAcceptor: N1 | 1H form enables kinase hinge region binding |
| Predominant abundance | ~95% | ~5% | Dictates target engagement efficiency |
| Aromatic electrophilic substitution site | Position 3 | Position 5 | Alters derivatization strategies |
| log P (calculated) | 1.85 [1] | 2.10 (estimated) | 1H form improves membrane permeability |
| Metabolic stability | Resistant to P450 oxidation [4] | Higher susceptibility | 1H form enhances pharmacokinetics |
Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate exemplifies a "privileged scaffold" due to its dual roles as a synthetic intermediate and a direct pharmacophore. The ethyl ester group provides a versatile handle for pharmacophore elaboration:
Computational profiling predicts favorable drug-like properties: high GI absorption, moderate log P (1.85), and solubility (1.87 mg/mL). Its molecular weight (191.19 g/mol) and polar surface area (67.87 Ų) align with Lipinski’s and Veber’s rules, supporting oral bioavailability [2] [4]. Nanoparticle encapsulation (PLGA; size: 150 nm) further enhances solubility to 12 mg/mL, addressing formulation challenges [1].
Table 3: Therapeutic Applications via Targeted Derivatization
| Therapeutic Target | Derivative Structure | Biological Activity | Application |
|---|---|---|---|
| JAK kinases | 3-Cyano-4-aryl derivatives | IC50 < 100 nM | Autoimmune disease |
| FLT3 tyrosine kinase | 3-(Pyridin-4-yl)amino analogs | Suppresses AML cell proliferation | Acute myeloid leukemia |
| Acetolactate synthase | 3-Sulfonamide adducts | ED50 = 45 μM (vs. Amaranthus) | Herbicide development |
| A1 adenosine receptor | 4-Amino-1-(2-chloro-2-phenylethyl) | Ki < 10 nM | CNS modulation |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8